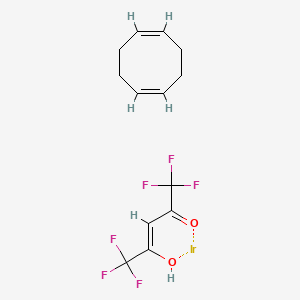

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

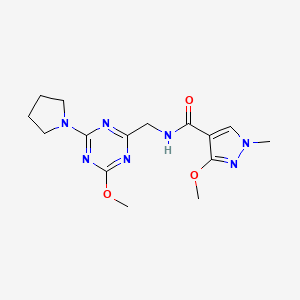

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a useful research compound. Its molecular formula is C13H13F6IrO2 and its molecular weight is 507.452. The purity is usually 95%.

BenchChem offers high-quality (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Iridium Complex Formation and Reactions

- Iridium complexes formed with cycloocta-1,5-diene demonstrate significant chemical reactivity. For instance, dicarbonyl(cycloocta-1,5-diene)(η1-indenyl)iridium is formed by adding CO to cyclooctadiene(η5-indenyl)iridium in CD2Cl2 at low temperatures, exhibiting a transformation on temperature rise (Bellomo et al., 1993).

- Iridium complexes prepared from 1,5-cyclooctadiene are effective catalysts in hydrosilylation reactions, showcasing their utility in organic synthesis (Oro et al., 1986).

Crystal Structures and Coordination

- Crystal structures of iridium complexes with cycloocta-1,5-diene ligands have been elucidated, contributing to understanding the molecular architecture and coordination behavior of these compounds (Bernier et al., 2020).

Alkene-Alkyne Metal Complexes

- The interaction of hexafluorobut-2-yne with chloro(cycloocta-1,5-diene)iridium(I) dimer at various temperatures leads to the formation of complexes where both the diene and the acetylene are π-coordinated to the iridium atom, demonstrating the versatility of iridium in forming diverse metal complexes (Clarke et al., 1975).

Diiridium Complexes with Thiolate Ligands

- The treatment of cycloocta-1,5-diene iridium(I) complexes with thiolate ligands leads to the formation of dinuclear iridium complexes, which have been characterized using single-crystal X-ray diffraction. These complexes are important for understanding the coordination chemistry of iridium (Fonseca et al., 1994).

Serendipitous Preparation of Iridium(III) Complexes

- An octahedral complex of iridium(III) with a chelating cycloocta-1,5-diene ligand was serendipitously prepared during an attempted reaction, illustrating the unexpected pathways in the synthesis of iridium complexes (Morris & Merola, 2015).

Computational Studies

- Ab initio studies have been conducted to understand the electronic characteristics and geometries of certain substituted pentadienes, providing insights into the chemical behavior of these compounds in the presence of iridium (Saettel & Wiest, 2000).

Catalytic Activities

- Iridium complexes containing cycloocta-1,5-diene have been shown to exhibit catalytic activities in various reactions, contributing to the field of organometallic catalysis (Pertici et al., 1996).

Propiedades

Número CAS |

34801-95-1 |

|---|---|

Nombre del producto |

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |

Fórmula molecular |

C13H13F6IrO2 |

Peso molecular |

507.452 |

Nombre IUPAC |

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |

Clave InChI |

OKTLBVPUXQRXFV-OJKFPHAYSA-M |

SMILES |

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)